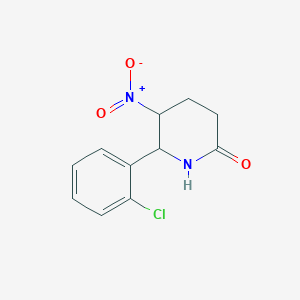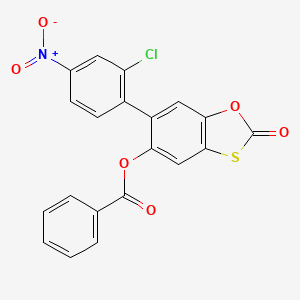![molecular formula C22H29N3OS B4296970 N-[2-(ADAMANTAN-1-YL)ETHYL]-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B4296970.png)
N-[2-(ADAMANTAN-1-YL)ETHYL]-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE
Descripción general
Descripción
N-[2-(ADAMANTAN-1-YL)ETHYL]-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features both adamantyl and benzimidazole moieties. The adamantyl group is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to the compound. The benzimidazole ring is a heterocyclic aromatic organic compound that is widely recognized for its biological activity and is a common pharmacophore in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ADAMANTAN-1-YL)ETHYL]-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps:
Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Benzimidazole Synthesis: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Thioether Formation: The final step involves the formation of the thioether linkage between the adamantyl and benzimidazole moieties. This can be achieved by reacting the adamantyl intermediate with a thiol derivative of benzimidazole in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(ADAMANTAN-1-YL)ETHYL]-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzimidazole ring can be reduced under catalytic hydrogenation conditions to yield a dihydrobenzimidazole derivative.
Substitution: The adamantyl group can participate in nucleophilic substitution reactions, where the alkyl chain can be modified by reacting with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Catalytic hydrogenation using palladium on carbon
Substitution: Nucleophiles like amines or alcohols in the presence of a base
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Dihydrobenzimidazole derivatives
Substitution: Various substituted adamantyl derivatives
Aplicaciones Científicas De Investigación
N-[2-(ADAMANTAN-1-YL)ETHYL]-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s benzimidazole moiety is known for its biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Due to its potential pharmacological properties, it can be investigated for its therapeutic effects, such as antimicrobial, antiviral, and anticancer activities.
Industry: The compound can be used in the development of new materials with unique physical and chemical properties, such as high thermal stability and rigidity.
Mecanismo De Acción
The mechanism of action of N-[2-(ADAMANTAN-1-YL)ETHYL]-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is likely multifaceted, involving interactions with various molecular targets:
Molecular Targets: The benzimidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The adamantyl group may enhance the compound’s binding affinity and stability.
Pathways Involved: The compound may interfere with cellular pathways related to DNA replication, protein synthesis, and signal transduction, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole Derivatives: Compounds such as omeprazole, thiabendazole, and nocodazole share the benzimidazole core and exhibit various biological activities.
Adamantyl Derivatives: Compounds like amantadine and rimantadine contain the adamantyl group and are known for their antiviral properties.
Uniqueness
N-[2-(ADAMANTAN-1-YL)ETHYL]-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to the combination of the adamantyl and benzimidazole moieties, which imparts a distinct set of physical, chemical, and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3OS/c1-14-2-3-18-19(6-14)25-21(24-18)27-13-20(26)23-5-4-22-10-15-7-16(11-22)9-17(8-15)12-22/h2-3,6,15-17H,4-5,7-13H2,1H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIZIWSCAGIOGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NCCC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4296889.png)
![ETHYL 1-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B4296892.png)

![3-[4-(2-methylphenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B4296911.png)
![1-(2-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4296931.png)
![3-[(1,4-DIOXO-3-PIPERIDINO-1,4-DIHYDRO-2-NAPHTHALENYL)AMINO]BENZOIC ACID](/img/structure/B4296938.png)

![5-[2-({1-[(2-CHLOROPHENYL)METHYL]-3,7-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDO]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE](/img/structure/B4296954.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B4296971.png)
![1-(2-chlorobenzyl)-8-{[2-(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)-2-oxoethyl]sulfanyl}-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4296977.png)
![5-[2-({1-[(2,4-DICHLOROPHENYL)METHYL]-3,7-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDO]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE](/img/structure/B4296984.png)
![5-{2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE](/img/structure/B4296990.png)
![7-[(2-CHLOROPHENYL)METHYL]-8-{4-[(3,5-DICHLOROPYRIDIN-2-YL)OXY]PHENOXY}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B4296996.png)
![N-[(2,4-DICHLOROPHENYL)METHOXY]-2,4-DIMETHYL-3H-1,5-BENZODIAZEPIN-3-IMINE](/img/structure/B4297006.png)
